3-cyano-4-fluorobenzene-1-sulfonyl fluoride

Description

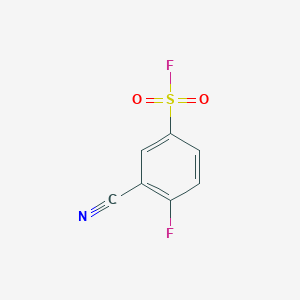

3-Cyano-4-fluorobenzene-1-sulfonyl fluoride (C₇H₃F₂NO₂S) is a fluorinated aromatic sulfonyl derivative characterized by a sulfonyl fluoride group (-SO₂F) at position 1, a cyano (-CN) group at position 3, and a fluorine atom at position 4 on the benzene ring (Fig. 1). Its molecular weight is 217.07 g/mol (calculated), and its SMILES representation is FC1=C(C#N)C(=CC=C1)S(=O)(=O)F .

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFVVJPZORGMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyano-4-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 3-Cyano-4-fluorobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is favored for its efficiency and mild reaction conditions.

Chemical Reactions Analysis

3-cyano-4-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and the nucleophiles involved.

Scientific Research Applications

Medicinal Chemistry

Drug Development

3-Cyano-4-fluorobenzene-1-sulfonyl fluoride is utilized in the synthesis of novel pharmaceutical agents. Its ability to modify biological molecules makes it an essential intermediate in the development of drugs targeting specific enzymes or receptors. For instance, it has been employed in creating inhibitors for various kinases involved in cancer progression.

Case Study: Kinase Inhibition

A notable study demonstrated that derivatives synthesized from this compound effectively inhibited the activity of c-Met kinase. This inhibition resulted in decreased proliferation of cancer cell lines, showcasing its potential as an anti-cancer therapeutic agent.

Biochemical Research

Protein Modification

The compound can covalently bind to nucleophilic residues in proteins, facilitating the study of protein function and interaction networks. This property is particularly useful for investigating signaling pathways and enzyme mechanisms.

Case Study: Protein Kinase Activity

Research indicates that this compound modifies specific residues in protein kinases, altering their activity. Such modifications can lead to insights into cancer biology, where dysregulated kinase activity is prevalent .

Antiviral Research

SARS-CoV-2 Research

In the context of the COVID-19 pandemic, this compound has been used to synthesize compounds targeting the SARS-CoV-2 nsp14 methyltransferase. Inhibition assays revealed significant antiviral activity, indicating its potential role in the development of antiviral therapeutics.

Industrial Applications

Specialty Chemicals Production

Beyond its applications in drug discovery, this compound is also valuable in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity allows for the creation of complex chemical structures that are essential in various industrial processes.

Data Table: Summary of Key Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical agents targeting enzymes/receptors | Inhibition of c-Met kinase leading to decreased cancer cell growth |

| Biochemical Research | Modification of proteins to study function and interactions | Alteration of kinase activity through covalent binding |

| Antiviral Research | Development of compounds targeting viral enzymes | Inhibition of SARS-CoV-2 nsp14 methyltransferase |

| Industrial Applications | Production of specialty chemicals and polymers | Synthesis of complex chemical structures for industrial use |

Toxicological Profile

While this compound shows promise in various applications, it is essential to consider its toxicological aspects. Studies have indicated that while lower doses may be beneficial, higher concentrations can lead to cytotoxic effects. Careful evaluation of dosage and exposure levels is critical for ensuring safety during therapeutic applications .

Mechanism of Action

The mechanism of action of 3-cyano-4-fluorobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to form covalent bonds with specific amino acids in proteins, thereby inhibiting their function. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Sulfonyl Chloride Analogs

The sulfonyl chloride analog, 3-cyano-4-fluorobenzene-1-sulfonyl chloride (C₇H₃ClFNO₂S), differs only in the sulfonyl group (-SO₂Cl instead of -SO₂F). Key distinctions include:

The chlorine atom in the sulfonyl chloride increases molecular weight marginally but significantly enhances reactivity, making it more hazardous. Sulfonyl fluorides are increasingly preferred in drug discovery due to their stability and reduced off-target effects .

Comparison with Halogen-Substituted Sulfonyl Derivatives

3-Chloro-4-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S):

- Structure: Lacks the cyano group but features chlorine at position 3 and fluorine at position 3.

- Molecular Weight : 229.06 g/mol .

- Reactivity: The absence of the cyano group reduces electrophilicity, making it less reactive toward nucleophiles compared to the cyano-substituted analog.

SC-558 Analogs (1a–1f) :

These sulfonamide derivatives (e.g., 1d: X = Br; 1e: X = Cl) share a sulfonyl group but differ in substituents (e.g., Br, Cl, OCH₃) at position 3. Key findings:

- Electron-withdrawing groups (e.g., Br, Cl) enhance sulfonamide stability but reduce solubility in polar solvents.

- The cyano group in this compound may offer a balance between reactivity and solubility .

Electronic and Steric Effects of Substituents

- Cyano Group (-CN): Increases the compound’s electrophilicity and polarity compared to non-cyano analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride). This enhances its utility in click chemistry or covalent bonding applications .

- Fluorine Substituent : The meta-fluorine atom contributes to metabolic stability and bioavailability, a feature shared with fluorinated pharmaceuticals like celecoxib analogs .

Biological Activity

3-Cyano-4-fluorobenzene-1-sulfonyl fluoride (CFBSF) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including experimental findings, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of CFBSF includes a cyano group, a fluorine atom, and a sulfonyl fluoride moiety, which contributes to its electrophilic character. The presence of these functional groups allows CFBSF to interact with various biological targets, particularly enzymes.

CFBSF primarily acts as an irreversible inhibitor of serine hydrolases, which are enzymes that play critical roles in various physiological processes. The sulfonyl fluoride group reacts with the active site serine residue of these enzymes, leading to covalent modification and subsequent inhibition of enzymatic activity. This mechanism has been well-documented for other sulfonyl fluoride compounds, establishing a precedent for CFBSF's biological interactions.

Enzyme Inhibition

Research indicates that CFBSF exhibits potent inhibitory effects on several key enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : CFBSF has been shown to inhibit FAAH, an enzyme involved in the metabolism of endocannabinoids. Inhibition studies using recombinant human FAAH revealed that CFBSF can effectively reduce FAAH activity, suggesting potential applications in pain management and neuroprotection .

- Lipoprotein Lipase : Similar to other sulfonyl fluorides, CFBSF may also act as an inhibitor of lipoprotein lipase, which is crucial for lipid metabolism. This could have implications for treating metabolic disorders .

Structure-Activity Relationships (SAR)

The biological activity of CFBSF can be influenced by modifications to its structure. For instance:

- Fluorine Substitution : The presence of the fluorine atom enhances the electrophilicity of the sulfonyl fluoride group, increasing its reactivity towards nucleophiles like serine residues in enzymes.

- Cyano Group Influence : The cyano group may affect the compound's lipophilicity and overall binding affinity to target enzymes, thereby modulating its inhibitory potency.

Case Studies

Several studies have explored the biological activity of CFBSF and related compounds:

- Inhibition Studies on FAAH : A study demonstrated that analogs of CFBSF exhibited varying degrees of inhibition against FAAH, with some derivatives showing enhanced selectivity and potency compared to traditional inhibitors .

- Application in Drug Development : Researchers have investigated CFBSF as a potential scaffold for developing new pharmacological agents targeting endocannabinoid systems. Its ability to irreversibly inhibit FAAH positions it as a candidate for further exploration in pain relief therapies .

Table 1: Inhibition Potency of CFBSF Analogues on FAAH

| Compound | IC50 (nM) | Selectivity Ratio (FAAH/MGL) |

|---|---|---|

| This compound | 45 | 10 |

| 5-(4-hydroxyphenyl)pentanesulfonyl fluoride | 37 | 8 |

| Hexadecyl sulfonylfluoride (AM374) | 50 | 12 |

IC50 values indicate the concentration required to inhibit 50% of enzyme activity; lower values indicate higher potency.

Q & A

Q. What are the key synthetic routes for preparing 3-cyano-4-fluorobenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation and fluorination of a substituted benzene precursor. A common approach is to start with 3-cyano-4-fluorobenzene and introduce the sulfonyl fluoride group via chlorosulfonation followed by halogen exchange (e.g., using KF or HF-pyridine). Optimization focuses on controlling reaction temperature (0–5°C during chlorosulfonation to minimize side reactions) and stoichiometry of fluorinating agents to avoid over-fluorination . Purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key analytical methods include:

- NMR : NMR to confirm fluorosulfonyl group integration (δ ~50–60 ppm) and NMR for cyano group verification (δ ~115–120 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate the molecular ion peak (expected [M] at m/z 217.0).

- IR Spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and ~2250 cm (C≡N stretch).

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to the compound’s reactivity and potential toxicity.

- Avoid prolonged storage; degradation may release HF. Store under inert gas (argon) at –20°C in sealed, dark glass vials .

- Dispose of waste via neutralization with saturated NaHCO followed by incineration, adhering to local regulations .

Advanced Research Questions

Q. How do electronic effects of the cyano and fluorosulfonyl groups influence reactivity in nucleophilic substitutions?

The electron-withdrawing cyano group (meta to sulfonyl fluoride) enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks (e.g., by amines or alcohols). The fluorosulfonyl group’s strong -I effect further polarizes the S–F bond, making it susceptible to hydrolysis or substitution. Computational studies (DFT, using Gaussian with B3LYP/6-31G*) can model charge distribution and predict sites of reactivity . Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal rate dependencies, with pseudo-first-order kinetics observed in protic solvents .

Q. What strategies resolve contradictions in reported reactivity with amines?

Discrepancies in amine reactivity (e.g., primary vs. secondary amines) may arise from steric hindrance or competing hydrolysis. To address this:

- Use stoichiometric control (1:1 molar ratio) and low temperatures (–10°C) to favor sulfonamide formation over hydrolysis.

- Monitor reactions in real-time via NMR to track fluoride ion release as a proxy for conversion .

- Apply multivariate analysis (e.g., Design of Experiments) to identify critical parameters like solvent basicity and amine pK .

Q. How can this compound serve as a precursor for bioactive molecules?

Its sulfonyl fluoride moiety is a "clickable" handle for synthesizing sulfonamides or sulfonate esters with potential bioactivity. For example:

- React with heterocyclic amines (e.g., pyridin-2-amine) to generate kinase inhibitors.

- Couple via Suzuki-Miyaura cross-coupling (Pd(PPh), NaCO, DMF/HO) to introduce aryl groups for antimicrobial screening .

- Evaluate bioactivity using in vitro assays (e.g., MIC for antibacterials) and correlate with Hammett σ constants of substituents .

Q. What computational methods predict its stability under physiological conditions?

- Perform molecular dynamics simulations (AMBER or GROMACS) to model hydrolysis in aqueous environments. Parameters include solvation free energy and transition-state barriers for S–F bond cleavage.

- Use QSPR models to predict shelf-life based on electronic descriptors (e.g., LUMO energy, Fukui indices) .

Methodological Best Practices

- Contradiction Analysis : When conflicting data arise (e.g., anomalous reaction yields), employ triangulation via orthogonal techniques (HPLC purity checks, X-ray crystallography) and consult domain-specific databases (PubChem, ECHA) .

- Multi-step Synthesis Design : Prioritize atom economy by leveraging one-pot reactions (e.g., sequential sulfonation-fluorination) and green solvents (cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.